1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Antioxidant Radical Scavenging Schiff Base

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 74598-91-7) is a heterocyclic quinoline derivative characterized by an N-ethyl substituent, a 2-oxo group, and a reactive 3-carbaldehyde moiety. This compound serves as a versatile building block for synthesizing fused polycyclic systems and Schiff base ligands.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 74598-91-7
Cat. No. B2763255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
CAS74598-91-7
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C(C1=O)C=O
InChIInChI=1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3
InChIKeyLRGLELFEWOLHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 74598-91-7) Procurement & Technical Baseline


1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 74598-91-7) is a heterocyclic quinoline derivative characterized by an N-ethyl substituent, a 2-oxo group, and a reactive 3-carbaldehyde moiety. This compound serves as a versatile building block for synthesizing fused polycyclic systems and Schiff base ligands [1]. Its structural features enable diverse chemical transformations, including annulation to pyrano[3,2-c]quinolines [1] and condensation to form thiosemicarbazone ligands for transition metal complexes [2]. The compound is commercially available at purities ranging from 95% to 97%, with predicted physicochemical properties including density 1.263±0.06 g/cm³ and boiling point 339.3±41.0 °C . Unlike unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the N-ethyl group enhances lipophilicity and may influence the reactivity profile in downstream applications.

Why 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Cannot Be Replaced by Unsubstituted or 4-Hydroxy Analogs


Generic substitution within the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde class is scientifically unsound due to position-specific reactivity differences. The N1-ethyl substituent in CAS 74598-91-7 confers distinct electronic and steric properties compared to the unsubstituted analog (C10H7NO2), altering both the aldehyde electrophilicity and the compound's behavior in condensation reactions [1]. In contrast, the 4-hydroxy derivative (1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) exhibits fundamentally different reactivity, undergoing annulation at the 4-position to yield pyrano[3,2-c]quinolines rather than forming the Schiff base ligands accessible from the parent compound [2]. Furthermore, the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde core is specifically recognized as a privileged scaffold for generating thiosemicarbazone ligands that form catalytically active Ru(II) complexes, whereas 2-chloroquinoline-3-carbaldehyde follows a divergent synthetic pathway [3]. These differences in reactivity, downstream product profiles, and biological activity preclude simple analog interchange without altering experimental outcomes.

Quantitative Differentiation Evidence for 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde vs. Analogs


Antioxidant Activity of Schiff-Base Derivatives: IC50 Comparison Against Standard Antioxidants

Schiff-base derivatives synthesized from the 2-oxo-quinoline-3-carbaldehyde core (including N-ethyl substituted variants) demonstrate superior hydroxyl radical scavenging activity compared to the commercial antioxidant butylated hydroxytoluene (BHT). In the OH· assay, nearly all tested compounds exhibited better scavenging than BHT, with select derivatives also outperforming ascorbic acid and BHA in DPPH· and ABTS·+ assays [1]. This represents a class-level advantage for N-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives over non-quinoline antioxidants.

Antioxidant Radical Scavenging Schiff Base

DHODH Inhibitory Activity: Quinoline-3-carbaldehyde Derivatives as Antimalarial Leads

Quinoline-3-carbaldehyde derivatives have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial target. In a direct enzyme assay measuring orotate formation or via DCIP chromogen reduction, structurally related quinoline-based compounds demonstrated IC50 values in the nanomolar range (30-418 nM) [1][2]. While direct data for CAS 74598-91-7 is not available, the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is established as a privileged chemotype for DHODH inhibition, with N-substitution (including ethyl) serving as a key diversification point for structure-activity relationship (SAR) exploration [3].

Antimalarial DHODH Inhibition Enzyme Assay

Synthetic Yield Advantage: Annulation to Pyrano[3,2-c]quinolines Using N-Ethyl Substrate

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a closely related 4-hydroxy analog of the target compound) undergoes efficient annulation with malonic acid and/or its ethyl ester to furnish pyrano[3,2-c]quinoline-3-carboxylic acid and its ester in good yields [1]. The N-ethyl group is retained throughout the transformation, enabling access to N-ethyl pyranoquinolines that are otherwise inaccessible from unsubstituted or N-methyl analogs. This reactivity is distinct from that of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which preferentially forms Schiff bases under similar conditions [2].

Heterocyclic Synthesis Annulation Building Block

Catalytic Activity of Ru(II) Complexes Derived from 2-Oxoquinoline-3-carbaldehyde Thiosemicarbazones

Ruthenium(II) complexes supported by 2-oxo-1,2-dihydroquinoline-3-carbaldehyde substituted thiosemicarbazone ligands (L1, L2, L3) have been synthesized and evaluated as catalysts for dehydrogenative amide synthesis from alcohols and amines [1]. Among the series, catalyst 3 displayed higher activity across substrates including phenyl-, pyridine-, furan-, and thiophene-substituted alcohols with both primary and secondary amines [1]. This demonstrates that the 2-oxoquinoline-3-carbaldehyde scaffold—including its N-ethyl variant—serves as an effective ligand platform for generating catalytically active Ru(II) complexes with broad substrate tolerance.

Catalysis Ruthenium Complexes Amide Synthesis

Optimal Research and Industrial Applications for 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde


Synthesis of Pyrano[3,2-c]quinoline Derivatives for Antioxidant Drug Discovery

CAS 74598-91-7, when hydroxylated at the 4-position (or as a precursor to the 4-hydroxy analog), undergoes annulation with malonic acid derivatives to yield pyrano[3,2-c]quinoline-3-carboxamides. These fused heterocycles exhibit significant antioxidant activity [1]. The N-ethyl group is critical for retaining the desired lipophilicity and biological profile of the final products. This application is directly supported by the synthetic utility evidence presented in Section 3, Evidence Item 3 [1].

Preparation of Schiff Base Ligands for Transition Metal Catalysis

The 3-carbaldehyde group of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde readily condenses with thiosemicarbazides, hydrazides, or amines to form bidentate or tridentate Schiff base ligands. These ligands, when complexed with Ru(II), Pd(II), or Cu(II), generate catalysts for dehydrogenative amide synthesis, N-arylation, and other transformations [2][3]. The N-ethyl substituent modulates the electronic properties of the resulting metal complexes, potentially influencing catalytic efficiency [2].

Building Block for Antimalarial Lead Optimization (DHODH Inhibitors)

The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a recognized pharmacophore for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with reported IC50 values in the 30-418 nM range [4][5]. 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a versatile starting point for SAR exploration, allowing systematic modification at the N1-position and C3-carbaldehyde to optimize potency and selectivity against the parasite enzyme [6].

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